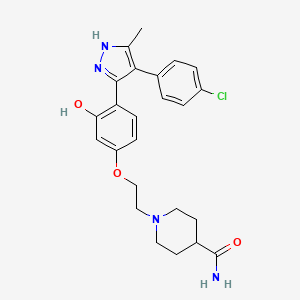
Derazantinib
描述
Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .
Molecular Structure Analysis
The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .
Chemical Reactions Analysis
Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .
科学研究应用
Treatment of Keloids
Treatment of Intrahepatic Cholangiocarcinoma
Derazantinib has shown therapeutic activity against FGFR2 fusion-positive intrahepatic cholangiocarcinoma . This disease is a type of cancer that originates from the biliary system and is often advanced, unresectable, or metastatic at the time of diagnosis . Derazantinib demonstrated encouraging anti-tumor activity and a manageable safety profile in patients with advanced, unresectable intrahepatic cholangiocarcinoma with FGFR2 fusion who progressed after chemotherapy .
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derazantinib is a selective FGFR inhibitor with antiproliferative activity in in vitro and in vivo models . FGFR1 was enhanced in pathological fibrous proliferation diseases, such as cirrhosis and idiopathic pulmonary fibrosis (IPF), suggesting the FGFR1 pathway has potential for treatment .
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Treatment of Vascular Disorders
Although not directly mentioned in the search results, there is a potential application of Derazantinib in the treatment of vascular disorders. This is inferred from the fact that FGFR inhibitors, like Derazantinib, have been shown to affect blood vessel function .
作用机制
- It exhibits strong activity against FGFR1, FGFR2, and FGFR3 .
- FGFR kinases play crucial roles in cell proliferation, differentiation, and migration .
- Dysregulation of the FGFR signaling pathway is implicated in various human cancers, making FGFR a prominent therapeutic target .
- The FGF/FGFR signaling pathway intersects embryonic development, angiogenesis, tissue homeostasis, wound healing, and cellular functions like proliferation, differentiation, apoptosis, and migration .
- Abnormalities in this pathway, caused by gene amplification, mutation, or gene fusion, can promote diseases, especially malignant tumors .
- Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability, efficacy, and safety .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
安全和危害
未来方向
Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .
属性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Derazantinib?
A: Derazantinib primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].
Q2: Does Derazantinib target any other kinases besides FGFRs?
A: Yes, Derazantinib also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].
Q3: What is the significance of Derazantinib's inhibitory activity against CSF1R?
A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, Derazantinib may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].
Q4: What is the molecular formula and weight of Derazantinib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Derazantinib. For detailed structural information, please refer to relevant chemical databases or patents.
Q5: Which cancer types have shown potential sensitivity to Derazantinib in preclinical studies?
A: Preclinical studies have demonstrated the antitumor activity of Derazantinib in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].
Q6: What is the relationship between FGFR expression and Derazantinib efficacy in gastric cancer models?
A: Research suggests a strong correlation between FGFR gene expression and Derazantinib efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to Derazantinib [].
Q7: Has Derazantinib shown any synergistic effects with other chemotherapeutic agents?
A: Preclinical studies revealed that Derazantinib synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when Derazantinib was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].
Q8: What clinical trials have been conducted with Derazantinib?
A8: Several clinical trials have investigated Derazantinib's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:
- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].
- FIDES-02: A Phase Ib/II study evaluating Derazantinib as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].
Q9: What are the potential mechanisms of resistance to Derazantinib?
A9: Although research on Derazantinib resistance is ongoing, some insights are emerging:
- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in Derazantinib-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.
- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including Derazantinib, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.
Q10: What are the future directions for research on Derazantinib?
A10: Future research on Derazantinib could focus on:
Q11: What analytical methods have been used to study Derazantinib?
A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine Derazantinib concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying Derazantinib levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




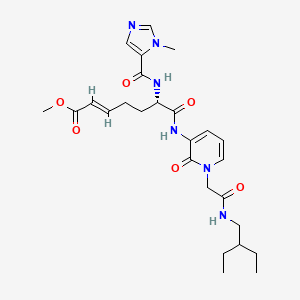
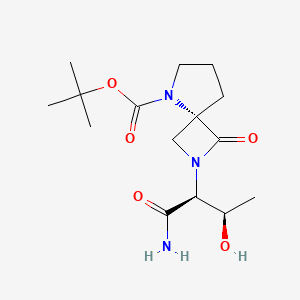
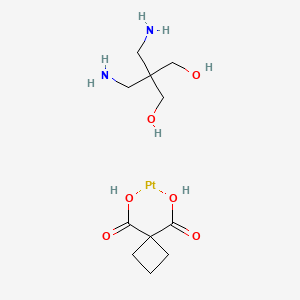
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
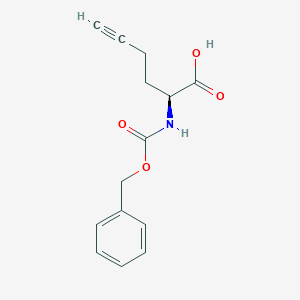
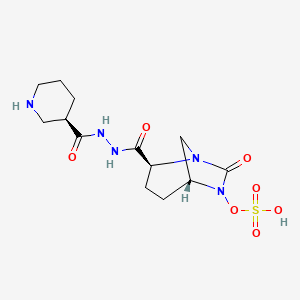
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
